molecular formula C9H16N2S3 B13789267 5-Heptylthio-1,3,4-thiadiazole-2-thiol CAS No. 99182-20-4

5-Heptylthio-1,3,4-thiadiazole-2-thiol

Cat. No.: B13789267
CAS No.: 99182-20-4
M. Wt: 248.4 g/mol
InChI Key: ZCUJLYRLTUNSAU-UHFFFAOYSA-N
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Description

5-Heptylthio-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of heptylthiol with 1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Heptylthio-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Heptylthio-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Heptylthio-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it can interact with enzymes and proteins, leading to its antimicrobial and anticancer effects. The thiadiazole ring structure allows for strong binding to active sites, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Heptylthio-1,3,4-thiadiazole-2-thiol stands out due to its heptylthio group, which imparts unique hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly effective in applications requiring membrane penetration and interaction .

Properties

IUPAC Name

5-heptylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S3/c1-2-3-4-5-6-7-13-9-11-10-8(12)14-9/h2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUJLYRLTUNSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656522
Record name 5-(Heptylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99182-20-4
Record name 5-(Heptylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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